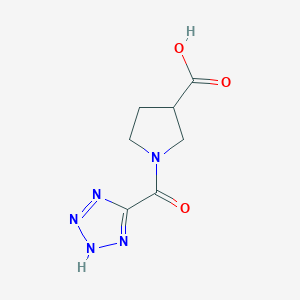![molecular formula C24H31N3O6S2 B2966024 methyl 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-89-2](/img/structure/B2966024.png)
methyl 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be quite complex. It contains a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic structure with a sulfur atom. Attached to this core are various functional groups, including an acetyl group, a benzamido group, and a carboxylate group .Chemical Reactions Analysis
The compound contains several functional groups that could potentially react under certain conditions. For example, the acetyl group could undergo nucleophilic acyl substitution, the benzamido group could participate in amide reactions, and the carboxylate group could react with bases or acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, its solubility would depend on the balance of hydrophobic and hydrophilic regions in its structure .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
The synthesis of compounds related to "methyl 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate" involves complex chemical reactions aimed at creating novel structures with potential biological activities. For instance, the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors showcases an advanced synthetic route to obtain compounds with specific properties, indicating a broad application spectrum in materials science (Yamanaka, Jikei, & Kakimoto, 2000). Similarly, the synthesis of novel polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines further exemplifies the diverse chemical strategies employed to create compounds with unique characteristics and potential applications (Faghihi & Mozaffari, 2008).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds structurally similar to "this compound". For example, the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines have been explored, revealing that these compounds exhibit in vitro antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002). This indicates the relevance of the compound's structural class in the search for new antimicrobial solutions.
Potential Anti-inflammatory Applications
Research into the synthesis of compounds with structural similarities to "this compound" has also hinted at possible anti-inflammatory applications. For instance, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, as part of a research program targeting novel molecules as potential anti-inflammatory agents, underscores the ongoing interest in exploring the therapeutic potential of such compounds (Moloney, 2001).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 6-acetyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S2/c1-5-12-27(13-6-2)35(31,32)18-9-7-17(8-10-18)22(29)25-23-21(24(30)33-4)19-11-14-26(16(3)28)15-20(19)34-23/h7-10H,5-6,11-15H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTGJOOSGAWHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/no-structure.png)



![4-Chlorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2965947.png)


![N-(1-Oxaspiro[4.6]undecan-2-ylmethyl)prop-2-enamide](/img/structure/B2965952.png)


![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methylbenzoate](/img/structure/B2965959.png)


![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine](/img/structure/B2965964.png)